molecular formula C13H15ClO2 B12007914 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde CAS No. 401609-67-4

3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde

Cat. No.: B12007914
CAS No.: 401609-67-4
M. Wt: 238.71 g/mol
InChI Key: JLNRHGFUCPRGPY-UHFFFAOYSA-N
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Description

3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C13H15ClO2 and a molecular weight of 238.716 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a hydroxy group attached to a benzaldehyde core. It is a white crystalline solid that is soluble in organic solvents like alcohol and ether but has low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde typically involves the chlorination of 5-cyclohexyl-2-hydroxybenzaldehyde. This can be achieved through the reaction of 5-cyclohexyl-2-hydroxybenzaldehyde with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: it is likely that similar chlorination reactions are scaled up using industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of chloro and hydroxy groups on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde is not well-documented. it is likely that the compound interacts with various molecular targets through its functional groups. The chloro group may participate in electrophilic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. The aldehyde group can undergo nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclohexyl group in 3-Chloro-5-cyclohexyl-2-hydroxybenzaldehyde imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of complex organic compounds .

Properties

CAS No.

401609-67-4

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

3-chloro-5-cyclohexyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C13H15ClO2/c14-12-7-10(6-11(8-15)13(12)16)9-4-2-1-3-5-9/h6-9,16H,1-5H2

InChI Key

JLNRHGFUCPRGPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Cl)O)C=O

Origin of Product

United States

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